Ethyl 11-(acetyloxy)-4-oxododec-2-enoate

Description

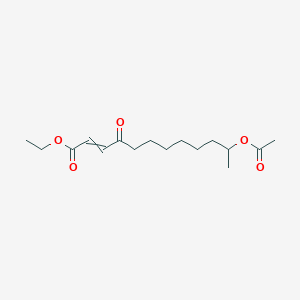

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is a structurally complex aliphatic ester featuring a 12-carbon backbone (dodec-2-enoate) with key functional groups: an ethyl ester at the carboxyl terminus, an acetyloxy (-OAc) substituent at position 11, and a ketone (4-oxo) at position 4.

Properties

CAS No. |

120016-72-0 |

|---|---|

Molecular Formula |

C16H26O5 |

Molecular Weight |

298.37 g/mol |

IUPAC Name |

ethyl 11-acetyloxy-4-oxododec-2-enoate |

InChI |

InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3 |

InChI Key |

SJCHUEUADAJBPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can undergo various chemical reactions, including:

Substitution: The acetyloxy group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methanol in the presence of a base such as sodium methoxide (NaOMe).

Major Products Formed

Hydrolysis: 11-hydroxy-4-oxododec-2-enoic acid and ethanol.

Reduction: 11-hydroxy-4-hydroxydodec-2-enoate.

Substitution: Mthis compound.

Scientific Research Applications

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- This compound: Moderate hydrophobicity (estimated XLogP3 ~3.0) due to the aliphatic chain and acetyloxy group. The α,β-unsaturated ester may enhance reactivity.

- Ethyl coumarin derivative (C₂₃H₁₈O₈): Higher hydrophobicity (XLogP3 3.3) due to aromatic rings, limiting membrane permeability compared to aliphatic analogs .

Bioactivity and Mechanistic Insights

- Antifungal Potential: The acetyloxy and ketone groups in this compound may disrupt fungal membrane integrity or inhibit enzymes via nucleophilic interactions (e.g., thiol groups in fungal proteins) . Similar mechanisms are observed in phenol derivatives like 2,4-bis-(1,1-dimethylethyl)-phenol, a known antifungal agent .

- Coumarin Analogs : Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)...]oxyacetate’s coumarin backbone suggests fluorescence or anticoagulant roles, diverging from the aliphatic compound’s inferred bioactivity .

- Lack of Activity in Eicosanoic Acid Derivative: Despite structural similarities, bulkier chains and multiple acetyloxy groups may impede target binding, explaining its inactivity .

Research Findings and Gaps

- Key Studies: Sharma and Thakur (2020) and Ser et al. (2015) highlight esters and ketones as critical for antifungal activity, supporting the inferred role of this compound .

- Mechanistic Uncertainty : The compound’s α,β-unsaturated ester could enable covalent interactions with fungal proteins, but empirical validation is lacking.

- Comparative Limitations: Unlike dibutyl phthalate (environmental persistence) or coumarin derivatives (specialized roles), this compound’s aliphatic structure may balance solubility and reactivity for agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.